molecular formula C21H29N5O4 B13686641 (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine

(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine

Cat. No.: B13686641
M. Wt: 415.5 g/mol
InChI Key: MRYVBEJCDDYOGP-UHFFFAOYSA-N
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Description

(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzyl group and an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products

    Reduction: (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine.

    Substitution: Various substituted imidazole derivatives.

    Deprotection: (S)-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitrobenzyl group can participate in redox reactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.

    (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-chlorobenzyl]piperidin-3-amine: A chlorinated analog with different reactivity and biological properties.

Uniqueness

(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is unique due to the presence of both a nitro group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C21H29N5O4

Molecular Weight

415.5 g/mol

IUPAC Name

tert-butyl N-[1-[[3-(4-methylimidazol-1-yl)-5-nitrophenyl]methyl]piperidin-3-yl]carbamate

InChI

InChI=1S/C21H29N5O4/c1-15-11-25(14-22-15)18-8-16(9-19(10-18)26(28)29)12-24-7-5-6-17(13-24)23-20(27)30-21(2,3)4/h8-11,14,17H,5-7,12-13H2,1-4H3,(H,23,27)

InChI Key

MRYVBEJCDDYOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)CN3CCCC(C3)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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